

1-Iodooctane-d2 chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Iodooctane-d2

Cat. No.: B3044224

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An In-depth Technical Guide on the Chemical Properties of **1-Iodooctane-d2**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodooctane-d2, specifically 1,1-dideuterio-1-iodooctane, is a deuterated isotopologue of 1-iodooctane. The substitution of two hydrogen atoms with deuterium at the C1 position introduces a kinetic isotope effect, which can significantly influence reaction rates and metabolic pathways. This makes **1-Iodooctane-d2** a valuable tool in mechanistic studies, as a tracer in metabolic research, and in the development of deuterated drugs with potentially improved pharmacokinetic profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

Experimental data for **1-Iodooctane-d2** is limited. The properties are largely predicted or extrapolated from its non-deuterated counterpart, 1-iodooctane.

Property	1-Iodooctane-d2 (Predicted/Computed)	1-Iodooctane (Experimental)
Chemical Formula	C ₈ H ₁₅ D ₂ I	C ₈ H ₁₇ I
Molecular Weight	242.14 g/mol [1]	240.13 g/mol
CAS Number	89232-08-6[1]	629-27-6
Appearance	Colorless to light yellow liquid (Predicted)	Clear colorless to light yellow liquid
Boiling Point	~225-226 °C (Predicted)	225-226 °C
Melting Point	~-46 °C (Predicted)	-46 to -45 °C
Density	~1.33 g/mL at 25 °C (Predicted)	1.33 g/mL at 25 °C
Refractive Index (n _{20/D})	~1.488 (Predicted)	1.4878

Spectroscopic Data (Predicted)

The introduction of deuterium at the C1 position leads to predictable changes in the NMR, IR, and mass spectra.

Spectrum	Predicted Data for 1-Iodooctane-d2
¹ H NMR	The triplet corresponding to the -CH ₂ I protons in 1-iodooctane (around 3.2 ppm) will be absent. The adjacent -CH ₂ - protons will appear as a triplet instead of a sextet.
¹³ C NMR	The signal for the C1 carbon (-CD ₂ I) will appear as a triplet due to coupling with the two deuterium atoms (spin I=1). The chemical shift will be similar to the -CH ₂ I carbon in 1-iodooctane (around 7 ppm).
IR Spectroscopy	Presence of C-D stretching vibrations around 2150-2260 cm ⁻¹ and C-D bending vibrations around 1050 cm ⁻¹ . The C-H stretching vibrations of the alkyl chain (2850-3000 cm ⁻¹) will remain.
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z = 242, two mass units higher than that of 1-iodooctane (m/z = 240). Key fragments would include [M-D] ⁺ , [M-I] ⁺ , and [CD ₂ I] ⁺ .

Experimental Protocols

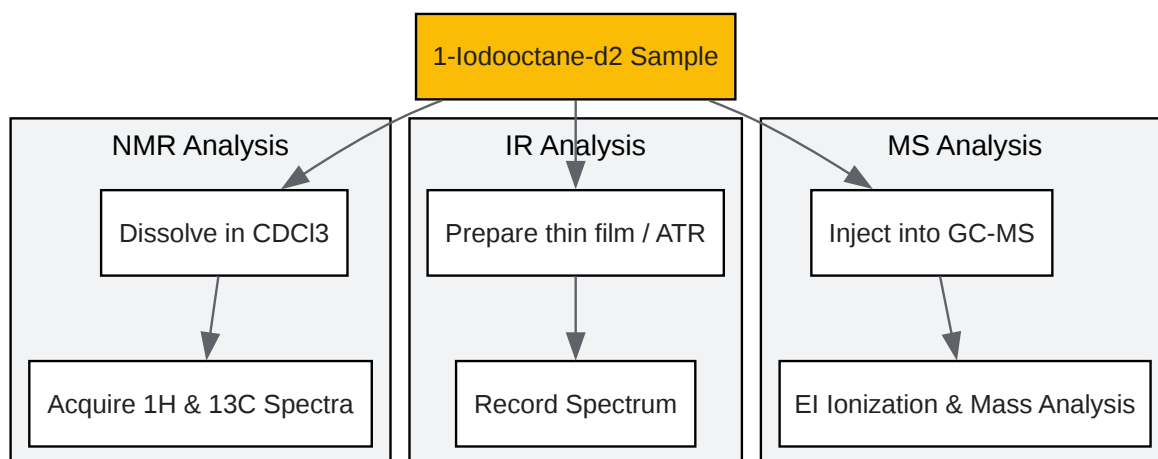
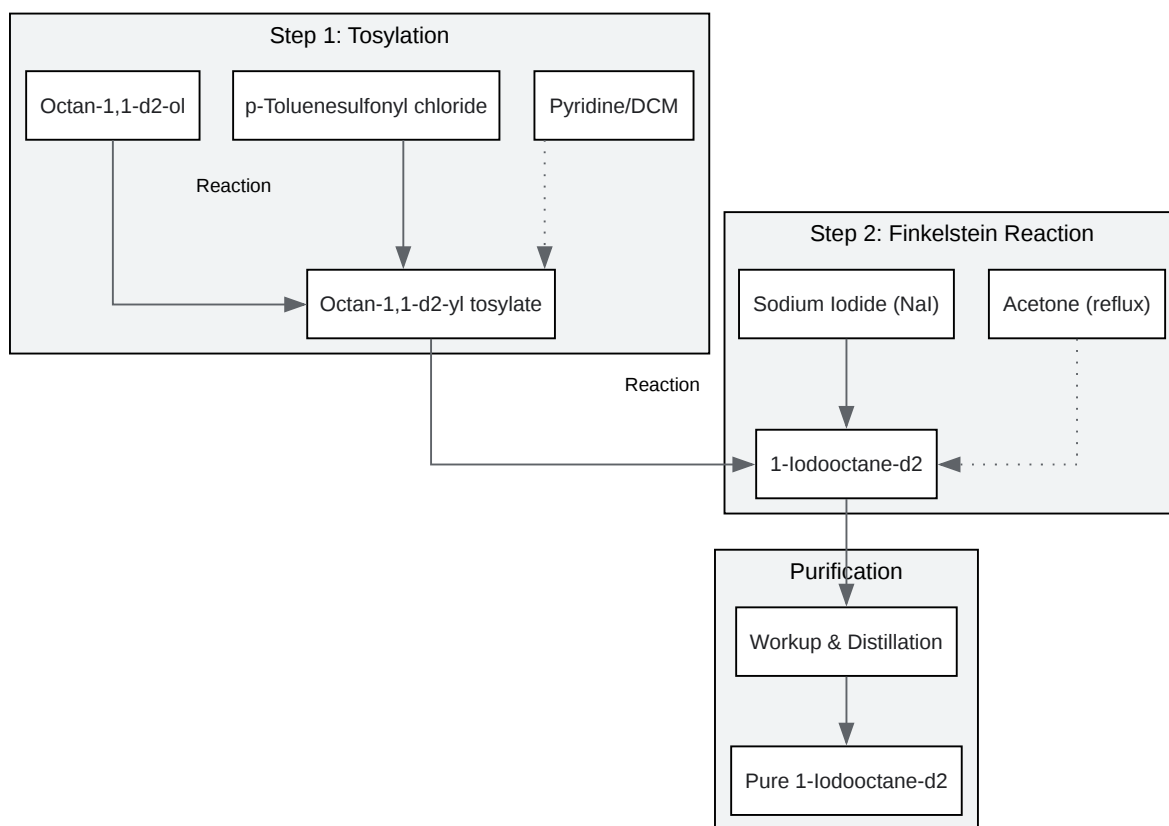
Synthesis of 1-Iodooctane-d2

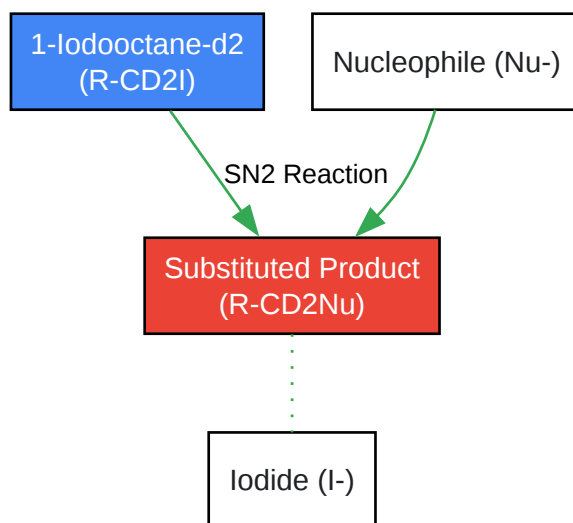
A common method for the synthesis of **1-Iodooctane-d2** is from the corresponding deuterated alcohol, octan-1,1-d2-ol. This can be achieved via a modified Appel reaction or by conversion to a sulfonate ester followed by a Finkelstein reaction.

Methodology: Finkelstein Reaction Route

- Tosylation of Octan-1,1-d2-ol:
 - Dissolve octan-1,1-d2-ol (1 equivalent) in anhydrous pyridine or dichloromethane at 0 °C.

- Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
- Quench the reaction with cold water and extract the product with diethyl ether.
- Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.
- Finkelstein Reaction:
 - Dissolve the obtained tosylate (1 equivalent) in anhydrous acetone.
 - Add sodium iodide (NaI) (1.5 equivalents) and heat the mixture to reflux.
 - The reaction is driven to completion by the precipitation of sodium tosylate, which is insoluble in acetone.^{[1][2][3][4][5]}
 - Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the precipitate.
 - Remove the acetone under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with water and sodium thiosulfate solution to remove any remaining iodine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield **1-Iodo-octane-d2**. Purify by distillation if necessary.





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- To cite this document: BenchChem. [1-Iodooctane-d2 chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3044224#1-iodooctane-d2-chemical-properties>]

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